molecular formula C28H38O7 B15192788 Coagulanolide CAS No. 929622-96-8

Coagulanolide

Cat. No.: B15192788
CAS No.: 929622-96-8
M. Wt: 486.6 g/mol
InChI Key: XAEUKOBJPRGERY-VLXOZLMASA-N
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Description

Coagulanolide is a bioactive compound isolated from the fruits of Withania coagulans, a medicinal plant commonly known as Indian cheese maker or vegetable rennet. This compound belongs to the class of withanolides, which are steroidal lactones known for their diverse pharmacological properties. This compound has garnered significant attention due to its potential therapeutic applications, particularly in the treatment of diabetes and other metabolic disorders .

Preparation Methods

Synthetic Routes and Reaction Conditions

The synthesis of coagulanolide involves the extraction of withanolides from the fruits of Withania coagulans. The process typically includes the following steps:

Industrial Production Methods

Industrial production of this compound follows similar extraction and purification processes but on a larger scale. The use of advanced extraction technologies, such as supercritical fluid extraction, can enhance the yield and purity of the compound. Additionally, biotechnological approaches, including the use of genetically modified microorganisms, are being explored to produce this compound more efficiently .

Chemical Reactions Analysis

Types of Reactions

Coagulanolide undergoes various chemical reactions, including:

Common Reagents and Conditions

Major Products Formed

The major products formed from these reactions include oxidized, reduced, and substituted derivatives of this compound, each with potentially unique pharmacological activities .

Scientific Research Applications

Coagulanolide is a withanolide derived from the plant Withania coagulans, traditionally used in medicine for its antihyperglycemic and antidyslipidemic properties . Research has explored its potential applications, particularly in managing diabetes and related metabolic disorders .

Scientific Research Applications

Antihyperglycemic Activity: this compound has demonstrated significant potential in managing hyperglycemia. Studies indicate that it can inhibit postprandial hyperglycemia in normoglycemic and streptozotocin-induced diabetic rats . Specifically, research has identified that this compound can regulate hepatic glucose, which is useful in controlling fasting hyperglycemia in type 2 diabetes .

Antidyslipidemic Activity: In addition to its antihyperglycemic effects, this compound exhibits antidyslipidemic activity. Studies have shown that it can improve lipid profiles in animal models, suggesting its potential in managing dyslipidemia associated with diabetes .

Mechanism of Action: Research suggests that the antidiabetic effect of this compound is partly mediated by activating glycolytic enzymes .

Data Table of Withanolides from Withania coagulans**

WithanolideSource
Withacoagulin A: (¼(20 S,22 R)-17β,20β-dihydroxy-1-oxowitha-3,5,14,24-tetraenolide)Aerial parts (leaves and stem)
Withacoagulin B: (¼(20 R,22 R)-20β,27-dihydroxy-1-oxowitha-3,5,14,24-tetraenolide)
Withacoagulin C: (¼(20 S,22 R)-14α,15α,17β,20β-tetrahydroxy-1-oxowitha-3,5,24-trienolide)
This compound (17 S,20 S,22 R)-14α,15α,17β,20β-tetrahydroxy-1-oxowitha-2,5,24-trienolide)Fruit
Ajugin EFruit
Withacoagulin: (20β,27-dihydroxy-1-oxo-(22 R)-witha-2,5,24-tetraenolide)Fruit

Case Studies and Research Findings

  • Animal Studies: Studies involving streptozotocin-induced diabetic rats have shown that a compound from Withania coagulans, similar to metformin, has a median effective dose of approximately 25 mg/kg .
  • Type 2 Diabetes Models: Research on C57BL/KsJ-db/db mice has explored the mechanism of action of this compound on hepatic glucose-regulating enzymes in type 2 diabetes .
  • Insulin Sensitivity: Aqueous extracts of Withania coagulans have demonstrated potential in improving insulin sensitivity in Poloxamer-407-induced type 2 diabetes mellitus rats .
  • Traditional Uses: Withania coagulans has been used traditionally for various conditions, including insomnia, liver complications, asthma, and as a sedative . Different parts of the plant are reported to have diuretic, anti-inflammatory, antimicrobial, and antitumor properties .

Mechanism of Action

Coagulanolide exerts its effects through multiple molecular targets and pathways:

Comparison with Similar Compounds

Coagulanolide is compared with other similar withanolides, highlighting its uniqueness:

Properties

CAS No.

929622-96-8

Molecular Formula

C28H38O7

Molecular Weight

486.6 g/mol

IUPAC Name

(2R)-2-[(1S)-1-hydroxy-1-[(8R,9S,10R,13S,14R,15S,17S)-14,15,17-trihydroxy-10,13-dimethyl-1-oxo-4,7,8,9,11,12,15,16-octahydrocyclopenta[a]phenanthren-17-yl]ethyl]-4,5-dimethyl-2,3-dihydropyran-6-one

InChI

InChI=1S/C28H38O7/c1-15-13-22(35-23(31)16(15)2)26(5,32)27(33)14-21(30)28(34)19-10-9-17-7-6-8-20(29)25(17,4)18(19)11-12-24(27,28)3/h6,8-9,18-19,21-22,30,32-34H,7,10-14H2,1-5H3/t18-,19+,21-,22+,24+,25-,26-,27-,28-/m0/s1

InChI Key

XAEUKOBJPRGERY-VLXOZLMASA-N

Isomeric SMILES

CC1=C(C(=O)O[C@H](C1)[C@@](C)([C@@]2(C[C@@H]([C@@]3([C@@]2(CC[C@H]4[C@H]3CC=C5[C@@]4(C(=O)C=CC5)C)C)O)O)O)O)C

Canonical SMILES

CC1=C(C(=O)OC(C1)C(C)(C2(CC(C3(C2(CCC4C3CC=C5C4(C(=O)C=CC5)C)C)O)O)O)O)C

Origin of Product

United States

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